[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester
Description
Propriétés
IUPAC Name |
benzyl N-[[1-(2-aminoethyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c20-10-13-21-11-8-16(9-12-21)14-22(18-6-7-18)19(23)24-15-17-4-2-1-3-5-17/h1-5,16,18H,6-15,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXFMUAWBNNTFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2CCN(CC2)CCN)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Starting Material: 4-Piperidone Hydrochloride
4-Piperidone hydrochloride serves as the foundational precursor. Its ketone group enables reduction to a methylene group, while the amine requires protection to prevent side reactions.
Boc Protection
Reagents : Dimethyl dicarbonate, sodium bicarbonate (NaHCO₃), acetone/water (1:1).
Conditions : Stirring at room temperature for 24 hours.
Yield : 91–93%.
Mechanism : The amine reacts with dimethyl dicarbonate to form a tert-butoxycarbonyl (Boc)-protected piperidone.
Ketone Reduction to Methylene
Reagents : Sodium borohydride (NaBH₄), titanium tetraisopropoxide (Ti(OiPr)₄), ammonia/ethanol solution.
Conditions : Gradual NaBH₄ addition under nitrogen, temperature <30°C, followed by 4-hour room-temperature reaction.
Workup : Quenching with concentrated ammonia, filtration, and hydrochloric acid wash to isolate 4-(aminomethyl)-1-Boc-piperidine.
Yield : 81–82%.
Cyclopropyl Carbamate Formation
Cyclopropane Coupling
Reagents : Cyclopropyl isocyanate, triethylamine (TEA), dichloromethane (DCM).
Conditions : Dropwise addition of cyclopropyl isocyanate to the Boc-protected 4-(aminomethyl)piperidine at 0°C, followed by stirring at room temperature for 12 hours.
Mechanism : Nucleophilic attack by the piperidine amine on the isocyanate carbonyl forms the carbamate linkage.
Yield : ~75% (estimated from analogous reactions).
Aminoethyl Side Chain Installation
Boc Deprotection
Reagents : Trifluoroacetic acid (TFA), DCM.
Conditions : Stirring at 0°C for 1 hour, followed by neutralization with aqueous NaOH.
Product : 4-(Aminomethyl)-piperidine cyclopropyl carbamate.
Alkylation with 2-Bromoethylamine
Reagents : 2-Bromoethylamine hydrobromide, potassium carbonate (K₂CO₃), acetonitrile.
Conditions : Reflux at 80°C for 8 hours.
Mechanism : SN2 displacement of bromide by the piperidine nitrogen.
Yield : ~70%.
Benzyl Esterification
Steglich Esterification
Reagents : Benzyl alcohol, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), DCM.
Conditions : Stirring at room temperature for 24 hours.
Workup : Filtration to remove dicyclohexylurea, followed by silica gel chromatography.
Yield : 85% (based on analogous esterifications).
Reaction Optimization and Challenges
Key Challenges
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 1.43 (s, 9H, Boc), 2.85–2.70 (m, 3H, piperidine), 4.05 (brs, 2H, NH₂), 7.35–7.28 (m, 5H, benzyl).
-
IR : 1680 cm⁻¹ (C=O stretch, carbamate), 1250 cm⁻¹ (C-O ester).
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Analyse Des Réactions Chimiques
Types of Reactions
[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the benzyl ester moiety, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted products with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound can be used as a probe to study the interactions of piperidine-containing molecules with biological targets. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicinal chemistry, [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Structural Analog 1: [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (Ref: 10-F083123)
Key Differences :
- Core Ring System : Replaces the piperidine (6-membered ring) with a pyrrolidine (5-membered ring), reducing ring strain and altering conformational flexibility.
- Ester Group : Uses a tert-butyl ester instead of a benzyl ester, which may enhance steric hindrance and metabolic stability.
- Substituent Position: The aminoethyl side chain is attached to the pyrrolidine ring’s 3-position rather than the piperidine’s 4-position.
Implications :
Structural Analog 2: [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester (Ref: 10-F083842)
Key Differences :
- Side Chain: Substitutes the 2-aminoethyl group with a 2-aminoacetyl group, introducing an amide bond.
Implications :
Structural Analog 3: 4-[(CarboxyMethyl-cyclopropyl-aMino)-Methyl]-piperidine-1-carboxylic acid benzyl ester
Key Differences :
- Substituent: Replaces the 2-aminoethyl group with a carboxymethyl group, introducing a carboxylic acid functionality.
- Acidity: The carboxymethyl group increases acidity (pKa ~4-5) compared to the aminoethyl group (pKa ~10-11).
Implications :
- The carboxylic acid enhances water solubility but may limit blood-brain barrier penetration.
- The benzyl ester is retained, indicating shared utility in prodrug design .
Comparative Data Table
Activité Biologique
The compound [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester is a synthetic organic molecule that exhibits significant potential in various pharmacological applications. Its unique structure, featuring a piperidine ring, an aminoethyl substituent, and a cyclopropyl carbamate moiety, suggests interactions with biological targets that may confer distinct therapeutic properties.
Structural Characteristics
The compound's structural features can be summarized as follows:
| Feature | Description |
|---|---|
| Piperidine Ring | A six-membered ring containing one nitrogen atom. |
| Aminoethyl Group | An amino group attached to an ethyl chain, enhancing reactivity. |
| Cyclopropyl Moiety | A three-membered carbon ring that influences biological activity. |
| Carbamic Acid Ester | The presence of a carbamic acid structure enhances lipophilicity. |
These features contribute to the compound's ability to interact with various biological systems, making it a candidate for further pharmacological exploration.
Biological Activity
The biological activity of this compound can be categorized into several areas:
1. Anticancer Activity
Recent studies suggest that compounds with similar structures exhibit anticancer properties. For instance, derivatives of piperidine have shown cytotoxicity and the ability to induce apoptosis in cancer cell lines such as FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutic agents like bleomycin . This suggests that the structural components of our compound may also confer similar anticancer effects.
2. Neuropharmacological Effects
Given the presence of the piperidine ring, this compound may interact with neurotransmitter systems. Piperidine derivatives are known for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer’s disease . The inhibition of these enzymes can enhance cholinergic transmission, potentially improving cognitive function.
3. Antimicrobial Properties
Similar compounds have demonstrated antimicrobial activity against various pathogens. The cyclopropyl group is often associated with enhanced antimicrobial effects due to its unique steric properties, which may facilitate binding to bacterial targets.
Case Study 1: Anticancer Efficacy
A study explored the anticancer potential of piperidine derivatives, including those structurally related to our compound. The results indicated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, leading to increased apoptosis rates compared to control groups. The study emphasized the importance of structural modifications for enhancing efficacy against specific cancer types .
Case Study 2: Neuroprotective Effects
Research on piperidinyl compounds has revealed their potential as dual inhibitors of AChE and BuChE. In vitro assays demonstrated that these compounds could significantly reduce enzyme activity, suggesting their utility in developing treatments for Alzheimer’s disease . The unique configuration of our compound may enhance its bioavailability and target selectivity.
Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for preparing [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester, and what intermediates are critical?
The synthesis typically involves reductive amination and coupling reactions. For example, piperidine intermediates like benzyl-4-(aminomethyl)piperidine-1-carboxylate are prepared via reductive amination of 4-carboxybenzaldehyde derivatives with amines such as 3-hydroxypiperidine . Cyclopropane ring introduction occurs via nucleophilic substitution or carbamate formation under anhydrous conditions (e.g., using DMF and triethylamine at 100°C) . Key intermediates include 4-[(5-fluoro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester , synthesized by reacting benzyl-protected piperidine with halogenated pyrimidines .
Q. How are intermediates and final products characterized to confirm structural integrity?
Characterization relies on IR spectroscopy (amide C=O stretch at ~1650–1700 cm⁻¹), GC-MS for molecular ion verification, and NMR for stereochemical confirmation. For example, intermediates like 4-((3-hydroxypiperidin-1-yl)-methyl)-benzohydrazide are validated via IR and mass spectra . GC-MS data often show molecular ions with low intensity (0.5–8.0%), necessitating complementary techniques like HPLC for purity assessment .
Q. What purification methods are effective for isolating the target compound?
Silica gel chromatography with gradient elution (e.g., CH₂Cl₂:IPA:hexane) is standard . For polar intermediates, reverse-phase HPLC with C18 columns and ammonium acetate buffers (pH 6.5) is recommended .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of the cyclopropane-containing intermediate?
Key parameters:
- Temperature : 100°C for 6 hours in DMF ensures complete cyclopropane ring formation .
- Catalysts : Triethylamine (2 eq.) enhances nucleophilic substitution efficiency .
- Solvent compatibility : Avoid acetic acid (incompatible with amide bonds) and prioritize DMF or dichloromethane .
Yields drop below 50% if reaction times are shortened or stoichiometry deviates by >10% .
Q. What analytical strategies resolve contradictions in mass spectral data (e.g., low molecular ion intensity)?
Contradictions often arise from thermal instability or impurities. Mitigation includes:
- High-resolution MS (HRMS) to distinguish molecular ions from background noise.
- Tandem MS (MS/MS) to confirm fragmentation patterns.
- Supplementary HPLC-UV at 254 nm to correlate retention times with expected polarity .
Q. How do stereochemical variations in the piperidine ring affect biological activity?
Stereoisomers (e.g., (3R,4R) vs. (3S,4S)) alter binding affinity. For example, 4-aminomethyl-3-hydroxy-piperidine-1-carboxylic acid tert-butyl ester shows distinct bioactivity profiles depending on configuration. Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) resolves enantiomers, while molecular docking studies predict stereospecific interactions .
Q. What solvent systems are compatible with stability studies of the benzyl ester group?
Avoid protic solvents (e.g., acetic acid) to prevent ester hydrolysis. Compatible solvents include:
- DMF : Stable for 24 hours at 25°C.
- Dichloromethane : No degradation observed over 72 hours.
Storage at –20°C in argon atmosphere extends shelf life .
Methodological Challenges and Solutions
Q. How to address low yields in reductive amination steps?
- Boc-protection : Temporarily shield primary amines to prevent side reactions.
- Catalytic hydrogenation : Use Pd/C or Raney Ni under H₂ (50 psi) for selective reduction .
Q. What protocols validate the absence of genotoxic impurities in final products?
- Ames test with S. typhimurium strains TA98/TA100.
- LC-MS/MS to detect residual aryl amines (limit: <1 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
